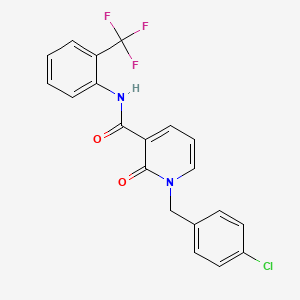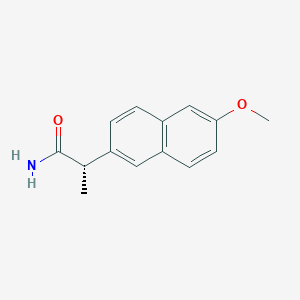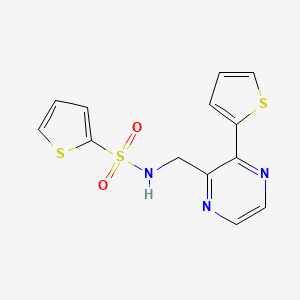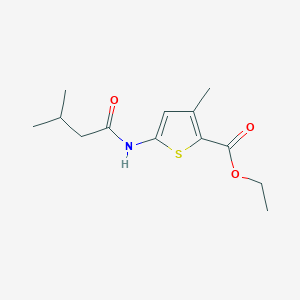![molecular formula C12H13ClN2O2 B2494658 2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]アセトアミド CAS No. 923225-78-9](/img/structure/B2494658.png)
2-クロロ-N-[4-(2-オキソピロリジン-1-イル)フェニル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the condensation of 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine to produce 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, structural analogs of piracetam (Gorodnicheva et al., 2020). Further reactions with aromatic aldehydes, acetone, and acetophenone yield various substituted acetamide derivatives. These synthesis pathways highlight the versatility and reactivity of the acetamide group in creating compounds with potential biological activities.
科学的研究の応用
抗炎症活性
この化合物は合成されており、そのin vitroでの抗炎症活性は評価されています。 その結果、標準薬であるイブプロフェンと比べて優れた活性を示すことが示されました .
クマリン誘導体の生物活性
この化合物は、7-アミノ、4-メチルクマリンの誘導体であり、その独自の化学的特性により幅広い用途があります。 これらの化合物は、近年、その多様な生物活性のために重要なものとなっています .
抗腫瘍活性
クマリン誘導体に関する研究では、その抗腫瘍効果が示されています .
抗HIV活性
抗菌および抗真菌活性
これらの化合物は、抗菌および抗真菌特性を持っていることがわかっています .
抗凝固活性
クマリン誘導体は、抗凝固作用を持っていることが報告されており、VKOR(ビタミンKエポキシドレダクターゼ)酵素の阻害剤として作用しています .
トリグリセリド低下効果および中枢神経刺激効果
これらの化合物は、トリグリセリド低下効果および中枢神経刺激効果を持っていることが報告されています .
抗酸化活性
ヒドロキシクマリンは、活性酸素種を捕捉することによって、強力な抗酸化作用と酸化ストレスに対する保護効果を持っていることが報告されています .
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Target of Action
The primary target of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modulates its activity, influencing the regulation of Ca2+ ion influx. This modulation can enhance the effects of endogenous or exogenous agonists .
Biochemical Pathways
The action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide on the sigma-1 receptor affects the calcium signaling pathway . By modulating the activity of the sigma-1 receptor, it influences the release of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes that depend on calcium signaling .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The modulation of the sigma-1 receptor by 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on calcium signaling and the downstream cellular processes it affects .
生化学分析
Biochemical Properties
It is known that pyrrolidine derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to exhibit psychotropic and cerebroprotective effects, suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo changes over time, including degradation .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-5-10(6-4-9)15-7-1-2-12(15)17/h3-6H,1-2,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDWJIRQYIOVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)






![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

